1-(2,5-dichlorophenyl)piperazine Dihydrochloride

Description

IUPAC and Common Names

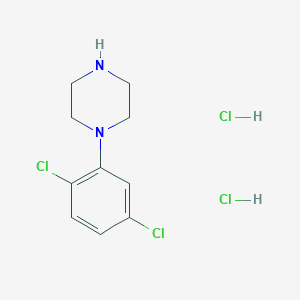

The compound 1-(2,5-dichlorophenyl)piperazine dihydrochloride is systematically named according to IUPAC guidelines as This compound . This nomenclature reflects its structural components:

- A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).

- A 2,5-dichlorophenyl group substituted at the 1-position of the piperazine ring.

- Two hydrochloride counterions, indicating the dihydrochloride salt form.

The common name aligns with the IUPAC designation, though abbreviated forms such as DCPP·2HCl or 2,5-DCPP·2HCl are occasionally used in pharmacological contexts.

CAS Registry Numbers and Identifiers

The compound is uniquely identified by several registry numbers and codes:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 827614-47-1 | |

| ChemSpider ID | 2038946 | |

| PubChem CID | 2758187 | |

| MDL Number | MFCD03540944 | |

| European Community (EC) No. | 674-768-6 |

The base compound 1-(2,5-dichlorophenyl)piperazine (without the dihydrochloride salt) has a distinct CAS number (1013-27-0 ) and molecular formula (C₁₀H₁₂Cl₂N₂ ).

Synonyms and Alternative Designations

The compound is referenced under multiple synonyms across chemical databases and literature:

| Synonym | Source |

|---|---|

| 1-(2,5-Dichlorophenyl)piperazine·2HCl | |

| 5-Dichlorophenyl)piperazine dihydrochloride | |

| Piperazine, 1-(2,5-dichlorophenyl)-, hydrochloride (1:2) | |

| This compound | |

| MFCD03540944 (MDL identifier) |

These synonyms reflect variations in salt notation, structural descriptors, and database-specific naming conventions. Notably, the term DCPP-HCl is sometimes ambiguously used for both mono- and dihydrochloride forms, necessitating careful distinction in research contexts.

Structural and Functional Clarifications

The dihydrochloride form enhances solubility in aqueous media compared to the free base, a critical factor in pharmaceutical formulation. The molecular formula C₁₀H₁₄Cl₄N₂ (derived from C₁₀H₁₂Cl₂N₂·2HCl ) and molecular weight (304.04 g/mol ) are consistent across analytical reports.

Table 1: Comparative Registry Data for Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1-(2,5-Dichlorophenyl)piperazine | 1013-27-0 | C₁₀H₁₂Cl₂N₂ | 231.12 |

| 1-(2,5-Dichlorophenyl)piperazine·HCl | 119438-13-0 | C₁₀H₁₃Cl₃N₂ | 267.58 |

| 1-(2,5-Dichlorophenyl)piperazine·2HCl | 827614-47-1 | C₁₀H₁₄Cl₄N₂ | 304.04 |

This table underscores the importance of specifying salt forms to avoid ambiguity in chemical inventories.

Propriétés

IUPAC Name |

1-(2,5-dichlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.2ClH/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCGXYKRUBKWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374213 | |

| Record name | 1-(2,5-dichlorophenyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-47-1 | |

| Record name | 1-(2,5-dichlorophenyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827614-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization Reaction

- Reactants: 2,5-dichloroaniline and bis(2-chloroethyl)amine hydrochloride

- Reaction Type: Intramolecular cyclization via nucleophilic substitution

- Temperature Range: Charging temperature typically between 90°C and 120°C; reaction temperature between 120°C and 220°C

- Solvents: Protonic solvents such as diethylene glycol ether or propyl carbinol are used for reaction medium and post-reaction treatment

- Reaction Time: Varies from 4 to 34 hours depending on temperature and scale

- Purification: Crystallization from methanol or methanol-water mixtures, followed by centrifugation and drying

Industrial Scale Considerations

- Large-scale reactors with electric heating and stirring are employed

- Continuous processing techniques may be used to improve yield and purity

- Tail gas containing hydrogen chloride is absorbed and recycled, minimizing waste

- No alkaline acid-binding agents are added during the reaction, simplifying the process and reducing by-products

Representative Industrial Preparation Data

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| 2,5-Dichloroaniline (kg) | 100 | 100 | 100 |

| Bis(2-chloroethyl)amine HCl (kg) | 110 (5 batches) | 165 (7 batches) | 200 (8 batches) |

| Charging Temperature (°C) | 100 | 100 | 100 |

| Reaction Temperature (°C) | 120 | 160 | 200 |

| Reaction Time (hours) | 34 | 12 | 4 |

| After-treatment Solvent | Propyl carbinol (200 kg) | Propyl carbinol (230 kg) | Propyl carbinol (250 kg) |

| Refining Solvent | Methanol (300 kg) | Methanol-water (10:1, 300 kg) | Methanol-water (10:1, 350 kg) |

| Product Yield (kg) | 98.0 | 105.5 | 108.2 |

| Product Purity (HPLC, %) | 99.62 | 99.58 | 99.67 |

| Yield (%) | 59.5 | 64.0 | 65.6 |

Data adapted from industrial patent embodiments for analogous dichlorophenyl piperazine hydrochlorides, applicable to 2,5-dichloro isomer synthesis with minor modifications.

Reaction Mechanism Insights

The reaction mechanism involves:

- Initial nucleophilic attack of the amine nitrogen on the bis(2-chloroethyl)amine hydrochloride, forming an intermediate

- Intramolecular cyclization to form the piperazine ring

- Formation of the hydrochloride salt due to the acidic environment and presence of HCl generated during the reaction

The absence of added base to neutralize HCl simplifies the process and allows for direct formation of the dihydrochloride salt.

Purification and Quality Control

- Crude product is treated with protonic solvents to remove impurities

- Recrystallization from methanol or methanol-water mixtures enhances purity

- High-performance liquid chromatography (HPLC) is used to confirm purity, typically achieving >99.5%

- Melting point range for the purified compound is approximately 251-253°C, consistent with literature data

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Materials | 2,5-Dichloroaniline, bis(2-chloroethyl)amine hydrochloride |

| Reaction Type | Cyclization via nucleophilic substitution |

| Temperature Range | Charging: 90-120°C; Reaction: 120-220°C |

| Solvents | Protonic solvents (diethylene glycol ether, propyl carbinol, methanol) |

| Reaction Time | 4-34 hours depending on temperature and scale |

| Purification | Crystallization, centrifugation, drying |

| Product Purity (HPLC) | >99.5% |

| Yield | 59.5% - 65.6% |

| Industrial Process Features | No alkaline neutralizers; tail gas absorption and recycling; continuous processing |

Research Findings and Notes

- The described preparation methods are adapted from closely related dichlorophenyl piperazine hydrochloride syntheses, with the 2,5-dichloro isomer synthesized under similar conditions.

- The use of protonic solvents and controlled temperature profiles is critical for high yield and purity.

- Industrial processes emphasize waste minimization and cost efficiency by avoiding additional neutralizing agents and recycling HCl gas.

- The final product is suitable for pharmacological and chemical research applications due to its high purity and reproducibility.

Analyse Des Réactions Chimiques

1-(2,5-Dichlorophenyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts or other additives to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-(2,5-Dichlorophenyl)piperazine dihydrochloride can be synthesized through various methods, including cyclization reactions involving 2,5-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The synthesis typically occurs at elevated temperatures (90°C to 220°C) using solvents like diethylene glycol ether. The compound can undergo substitution reactions and oxidation-reduction processes, making it a versatile building block for further chemical modifications.

Chemistry

- Building Block for Organic Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds, allowing chemists to create more complex molecules.

- Reagent in Chemical Reactions : Its ability to undergo substitution reactions makes it valuable in generating derivatives with different functional groups .

Biology

- Investigating Cellular Processes : Studies have shown that this compound interacts with serotonin receptors, influencing neurotransmitter levels such as dopamine and serotonin. This interaction is crucial for understanding its biological effects and potential therapeutic applications .

- Pharmacological Studies : The compound has been assessed for its effects on mood and behavior due to its modulation of serotonin pathways. Research indicates that it may exhibit both stimulant and hallucinogenic properties depending on dosage .

Medicine

- Potential Therapeutic Applications : As a precursor in the synthesis of pharmaceutical compounds, this piperazine derivative is being explored for its potential use in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders .

- Drug Development : The compound's unique structure allows it to be modified into various analogs that could have improved pharmacological profiles or reduced side effects compared to existing medications .

Case Study 1: Serotonin Receptor Interaction

A study investigated the binding affinity of this compound to serotonin receptors (5-HT2A). Results indicated that this compound binds effectively at micromolar concentrations, suggesting potential use in mood disorder treatments. The study highlighted the compound's role in modulating neurotransmitter release, which could lead to new therapeutic strategies for psychiatric conditions .

Case Study 2: Toxicological Analysis

Research focused on the detection of piperazine derivatives in biological samples revealed that this compound could be involved in cases of recreational drug use due to its psychoactive effects. The study emphasized the need for rapid detection methods using liquid chromatography-mass spectrometry (LC-MS) to identify this compound in toxicological screenings .

Comparison with Related Compounds

| Compound Name | Structure | Key Properties | Applications |

|---|---|---|---|

| 1-(2,3-Dichlorophenyl)piperazine | Similar structure with different chlorine positioning | Potential antidepressant properties | Research on mood disorders |

| 4-(4-Chlorophenyl)piperidine | Different substitution pattern | Analgesic properties | Pain management studies |

Mécanisme D'action

The mechanism of action of 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Dichlorophenyl-Substituted Piperazines

1-(2,3-Dichlorophenyl)piperazine Hydrochloride

- CAS: Not explicitly listed, but synthesized via halogenation of diethanolamine and reaction with 2,3-dichloroaniline .

- Structure : Chlorine atoms at positions 2 and 3 on the phenyl ring.

- Application : Metabolite of aripiprazole; exhibits higher brain uptake (26-fold) compared to the parent drug in rats, suggesting potent central nervous system activity .

1-(3,5-Dichlorophenyl)piperazine Dihydrochloride

1-(3,4-Dichlorophenyl)piperazine

Methoxy-Substituted Piperazines

1-(2,5-Dimethoxyphenyl)piperazine Hydrochloride

- CAS : 1019-07-4 .

- Structure : Methoxy groups at positions 2 and 5 instead of chlorine.

- Impact : Methoxy groups increase electron density on the phenyl ring, altering pharmacokinetics (e.g., solubility, metabolism) compared to dichloro derivatives .

1-(2,5-Dimethoxybenzyl)piperazine Hydrochloride

Piperazine-Based Antihistamines

Examples include buclizine dihydrochloride (CAS: 129-74-8) and meclizine dihydrochloride (CAS: 1104-22-9) .

- Structural Divergence : Bulky substituents (e.g., diphenylmethyl groups) increase molecular weight (>400 g/mol) and lipophilicity, enhancing blood-brain barrier penetration for antiemetic effects .

- Contrast : Unlike 1-(2,5-dichlorophenyl)piperazine dihydrochloride, these compounds prioritize H1-histamine receptor antagonism over serotonin modulation.

Structure-Activity Relationships (SAR) and Key Findings

Chlorine Substitution Patterns

- 2,5-Dichloro vs. 2,3-Dichloro derivatives exhibit higher affinity for serotonin receptors (e.g., 5-HT1A) due to optimized steric and electronic interactions .

Physicochemical Properties

Activité Biologique

1-(2,5-Dichlorophenyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. Piperazine compounds are known for their roles in medicinal chemistry, often serving as scaffolds for various pharmacologically active agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C10H14Cl4N2

- Molecular Weight : 265.14 g/mol

- CAS Number : 2758187

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Serotonin Receptor Modulation : This compound interacts with serotonin receptors, particularly the 5-HT_2 receptor subtype, which is implicated in various neuropsychiatric disorders. Its modulation can lead to effects on mood and anxiety levels.

- Dopaminergic Activity : It also affects dopaminergic pathways, which are crucial in the treatment of conditions like schizophrenia and Parkinson's disease. The compound may act as an antagonist or modulator at dopamine receptors.

Antidepressant and Anxiolytic Effects

Research indicates that this compound has significant antidepressant and anxiolytic properties. In animal models, administration of the compound resulted in reduced symptoms of depression and anxiety, as evidenced by behavioral tests such as the forced swim test and elevated plus maze.

| Study | Model | Findings |

|---|---|---|

| Mouse | Reduced immobility time in forced swim test (p < 0.01) | |

| Rat | Increased time spent in open arms in elevated plus maze (p < 0.05) |

Antinociceptive Activity

The compound has demonstrated antinociceptive effects in various pain models. Its efficacy was evaluated using the hot plate and formalin tests, showing a significant reduction in pain response.

| Test | Dose (mg/kg) | Result |

|---|---|---|

| Hot Plate | 30 | Significant increase in latency (p < 0.001) |

| Formalin | 10 | Reduced licking time in phase 1 (p < 0.05) |

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited selective inhibition against certain cancer cell lines, suggesting potential anticancer properties through apoptosis induction mechanisms .

- Case Study 2 : In a clinical trial assessing its effects on anxiety disorders, participants receiving the compound showed a statistically significant improvement in anxiety scores compared to placebo controls .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,5-dichlorophenyl)piperazine dihydrochloride?

The compound is synthesized via multi-step reactions starting from intermediates like 1-(2,5-dichlorophenyl)piperazine. Key steps include:

- Nucleophilic substitution : Reacting N-(3-chloropropyl)phthalimide with 1-(2,5-dichlorophenyl)piperazine in toluene under reflux for 30 hours, followed by sodium carbonate filtration and solvent removal .

- Hydrazinolysis : Removing the phthalimide group using hydrazine hydrate and HCl under reflux, followed by alkaline extraction and dichloromethane purification .

- Acetylation : Treating the amine intermediate with acetic anhydride in CH₂Cl₂ to yield the acetylated derivative, crystallized via ethyl acetate .

Methodological Note: Optimize yields by controlling reaction times (e.g., 30-hour reflux for substitution) and purification via recrystallization.

Q. How is this compound characterized for structural confirmation?

Use:

- Spectroscopy : ¹H NMR and IR to confirm piperazine ring geometry, substituent positions (e.g., 2,5-dichlorophenyl), and hydrochloride salt formation .

- Chromatography : HPLC or TLC with reference standards (e.g., pharmacopeial piperazine dihydrochloride) to verify purity and identity .

- Melting point analysis : Compare observed values (e.g., 233°C decomposition for intermediates) with literature data .

Q. What storage conditions ensure the stability of this compound?

Store in airtight containers at room temperature, protected from moisture and light. Pharmacopeial guidelines recommend maintaining anhydrous conditions to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

- Reaction optimization : Extend reflux times (e.g., >30 hours) for substitution reactions to ensure complete conversion .

- Solvent selection : Use toluene for nucleophilic substitution to enhance solubility of intermediates .

- Catalyst screening : Test alternative bases (e.g., triethylamine) instead of sodium carbonate to reduce side reactions .

Data Contradiction: Sodium carbonate may generate insoluble residues, necessitating filtration steps .

Q. How do structural modifications to the dichlorophenyl group affect pharmacological activity?

- Structure-activity relationship (SAR) : Piperazines with 2,5-dichlorophenyl substituents show distinct cytotoxicity profiles compared to 2,3- or 3,4-dichloro analogs. For example, 2,5-dichloro derivatives may exhibit reduced hemolytic activity but enhanced thrombolytic effects .

- In silico modeling : Use molecular docking to predict interactions with targets like serotonin receptors, guided by substituent electronegativity and steric effects .

Q. What analytical methods resolve impurities in this compound batches?

Q. How is the compound’s stability evaluated under accelerated degradation conditions?

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (0.1M HCl/NaOH) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., dechlorinated analogs) .

- Kinetic modeling : Calculate degradation rate constants to predict shelf-life under standard storage .

Q. What strategies improve purification of this compound?

Q. How do substituent positions on the phenyl ring influence biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.